Cas no 815582-48-0 ((5R,6S)-5,6-Diphenylmorpholin-2-one)

(5R,6S)-5,6-Diphenylmorpholin-2-one is a chiral morpholinone derivative characterized by its stereospecific (5R,6S) configuration and diphenyl substitution at the 5- and 6-positions. This compound serves as a valuable intermediate in asymmetric synthesis and pharmaceutical research due to its rigid bicyclic structure, which imparts stereochemical control in reactions. Its well-defined stereochemistry makes it particularly useful for constructing complex chiral molecules, such as bioactive compounds or catalysts. The morpholinone core offers synthetic versatility, enabling further functionalization at the carbonyl or nitrogen positions. High enantiopurity and stability under standard conditions enhance its utility in precision applications. Researchers favor this scaffold for its balance of reactivity and steric influence in stereoselective transformations.
(5R,6S)-5,6-Diphenylmorpholin-2-one structure
815582-48-0 structure
Product name:(5R,6S)-5,6-Diphenylmorpholin-2-one
CAS No:815582-48-0
MF:C16H15NO2
MW:253.2958
CID:715435
PubChem ID:11322747

(5R,6S)-5,6-Diphenylmorpholin-2-one Chemical and Physical Properties

Names and Identifiers

    • (5R,6S)-5,6-Diphenylmorpholin-2-one
    • Q-101077
    • CS-W003639
    • AMY13705
    • A5380
    • (5R, 6S)-5, 6-diphenyl-2-morpholinone
    • AKOS015901513
    • AS-18262
    • MFCD09751026
    • (5R,6S)-5,6-diphenyl-2-morpholinone
    • AC-2422
    • SC3831
    • AKOS015855466
    • 2-MORPHOLINONE, 5,6-DIPHENYL-, (5R,6S)-
    • 282735-66-4
    • LTPOSIZJPSDSIL-CVEARBPZSA-N
    • BCP14817
    • 815582-48-0
    • SCHEMBL249120
    • Inchi: InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2/t15-,16+/m1/s1
    • InChI Key: LTPOSIZJPSDSIL-CVEARBPZSA-N
    • SMILES: C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 253.110278721g/mol
  • Monoisotopic Mass: 253.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 38.3Ų

(5R,6S)-5,6-Diphenylmorpholin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM373857-25g
(5R,6S)-5,6-Diphenylmorpholin-2-one
815582-48-0 95%+
25g
$745 2024-07-23

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